3-butyl-9-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
Description
3-Butyl-9-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a heterocyclic compound featuring a pyrimidopurine-dione core. Key structural attributes include:
Properties
IUPAC Name |
3-butyl-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-4-6-12-26-19(27)17-18(23(3)21(26)28)22-20-24(13-7-14-25(17)20)15-8-10-16(11-9-15)29-5-2/h8-11H,4-7,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTSAPPNBLLPGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)OCC)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-9-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation, acylation, and cyclization reactions to form the desired compound. Common reagents used in these reactions include alkyl halides, acyl chlorides, and various catalysts to facilitate the formation of the pyrimido[1,2-g]purine ring system.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-butyl-9-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where substituents on the aromatic ring or the purine core are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines
Scientific Research Applications
Potential Therapeutic Applications
3-butyl-9-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione exhibits potential anti-inflammatory and anticancer properties. The uniqueness of 3-butyl-9-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione lies in its specific combination of substituents that enhance its biological activity while providing distinct physicochemical properties compared to these similar compounds.
Anti-inflammatory Properties:
The compound has been linked to potential anti-inflammatory properties. Its mechanism of action is believed to involve interactions with specific molecular targets such as enzymes and receptors that play crucial roles in cellular signaling pathways. These interactions can lead to altered biological responses that may be beneficial in therapeutic contexts. Specific studies have focused on its binding affinity to certain receptors involved in inflammatory responses.
Anticancer Properties:
The compound has been linked to potential anticancer properties. Its mechanism of action is believed to involve interactions with specific molecular targets such as enzymes and receptors that play crucial roles in cellular signaling pathways. These interactions can lead to altered biological responses that may be beneficial in therapeutic contexts. Specific studies have focused on its binding affinity to certain receptors involved in cancer progression.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-methyl-3-phenethyl-6,7-dihydropyrimido[2,1-f]purine-2,4(1H)-dione | Contains a phenethyl group | Anticancer properties |
| 8-amino-1-methylpurine-2,6-dione | Lacks ethoxy substitution | Antiviral activity |
| 7-(4-fluorophenyl)-8-methylpurine | Fluorinated aromatic ring | Potential neuroprotective effects |
Mechanism of Action
The mechanism of action of 3-butyl-9-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
A comparative analysis of substituent modifications and their implications is summarized below:
*Estimated based on structural similarity to BG14730 .
Key Observations:
Lipophilicity and Substituent Effects :
- The target compound’s 3-butyl group confers higher lipophilicity compared to 3-(3-methylbutyl) in ’s analogue, which may reduce aqueous solubility but improve tissue penetration .
- The 9-(4-ethoxyphenyl) group offers a balance of electron-donating (ethoxy) and aromatic (phenyl) properties, contrasting with BG14730’s 2-methoxyphenyl, which may exhibit weaker receptor affinity due to ortho-substitution .
Synthetic Accessibility :
- Suzuki-Miyaura coupling (as in ) is a viable route for introducing aryl groups at position 9, though the target compound’s ethoxyphenyl group may require optimized boronic acid precursors .
- Lower enantiomeric excess (34.5% ee) in compound 3f () highlights challenges in stereochemical control for ethoxyphenyl-containing derivatives .
Spectroscopic and Chromatographic Profiles :
Biological Activity
3-butyl-9-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a synthetic compound belonging to the purine derivative class. Its structural complexity arises from the fusion of a pyrimidine ring with a purine core and the presence of various substituents like a butyl group and an ethoxy-substituted phenyl moiety. This compound has garnered attention for its potential biological activities, particularly in the realms of oncology and inflammation.
Chemical Structure and Properties
- Molecular Formula : C20H25N5O3
- Molecular Weight : 383.4 g/mol
- CAS Number : 877616-54-1
Structural Features
| Feature | Description |
|---|---|
| Butyl Group | Enhances lipophilicity |
| Ethoxy Group | Increases solubility and possible bioactivity |
| Pyrimidine-Purine Fusion | Contributes to unique biological interactions |
Anticancer Properties
Preliminary studies indicate that this compound exhibits notable anticancer properties . It is believed to act through the inhibition of specific kinases involved in cell proliferation and survival. For example:
- Mechanism of Action : The compound may inhibit Polo-like kinase 1 (Plk1), which is crucial for mitotic processes in cancer cells. By disrupting Plk1 activity, it can induce cell cycle arrest and apoptosis in cancerous cells.
Anti-inflammatory Effects
In addition to its anticancer potential, 3-butyl-9-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has been linked to anti-inflammatory effects . These effects are likely mediated through the modulation of inflammatory cytokines and pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. SAR studies have shown that modifications to the substituents can significantly alter its potency and selectivity against various biological targets.
Study on Anticancer Activity
A recent study evaluated the anticancer efficacy of 3-butyl-9-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Plk1 inhibition leading to apoptosis |
| L363 | 10 | Cell cycle arrest |
| MCF7 | 20 | Induction of pro-apoptotic signals |
In Vivo Studies
In vivo studies demonstrated that administration of this compound in mouse models led to significant tumor regression without severe toxicity. This suggests a favorable therapeutic index.
Q & A
Basic Questions
Q. What are the established synthetic routes for 3-butyl-9-(4-ethoxyphenyl)-1-methyl-pyrimidopurine-2,4-dione, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts (e.g., Pd(Ph₃)₄) and tetrahydropyran (THP)-protected intermediates. Key steps include:
- Refluxing 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine with 4-ethoxyphenylboronic acid in toluene for 12 hours .
- Purification via column chromatography (EtOAc/hexane gradients) to isolate intermediates .
- Optimization : Adjust catalyst loading (0.05–0.1 mmol) and base (K₂CO₃ vs. Cs₂CO₃) to improve yields. Monitor progress with TLC (Rf = 0.3–0.5 in 1:3 EtOAc/hexane) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, methyl groups at δ 1.2–1.5 ppm) .
- HPLC-MS : Employ reverse-phase C18 columns (ACN/water + 0.1% formic acid) to verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 450–470) .
- X-ray crystallography : Resolve crystal structures to validate fused pyrimidopurine core geometry .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity. For example, the ethoxyphenyl group’s electron-donating effects stabilize HOMO energies (−5.2 eV), favoring nucleophilic interactions .
- Perform molecular docking (AutoDock Vina) to assess binding affinities for target proteins (e.g., kinases: ΔG ≈ −9.5 kcal/mol) .
Q. What strategies resolve contradictions in reported biological activity data for structurally analogous purine derivatives?
- Methodology :
- Meta-analysis : Compare datasets using standardized assays (e.g., fixed ATP concentrations in kinase assays). For example, conflicting IC₅₀ values (1–10 µM) may arise from variable assay conditions .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace 4-ethoxyphenyl with 4-fluorophenyl) to isolate electronic vs. steric effects .
- Statistical Tools : Apply ANOVA to identify significant variables (p < 0.05) across studies .
Q. How can AI-driven reaction path searching (e.g., ICReDD’s workflow) accelerate the discovery of novel synthetic pathways?
- Methodology :
- Integrate quantum chemical calculations (Gaussian 16) with experimental feedback. For example, transition-state energies (ΔG‡ ≈ 25 kcal/mol) predict feasible pathways for regioselective alkylation .
- Use neural networks (e.g., Chemprop) to prioritize reaction conditions (solvent: DMF; temperature: 80°C) based on historical yield data .
Q. What purification challenges arise during scale-up, and how are they addressed?
- Challenges : Column chromatography becomes inefficient at >10 g scales due to poor resolution of polar byproducts (e.g., hydroxylated derivatives).
- Solutions :
- Switch to flash chromatography (Biotage Isolera) with smaller silica particles (25 µm) for faster separations .
- Implement recrystallization (ethanol/water mixtures) to isolate high-purity crystals (mp 210–215°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
